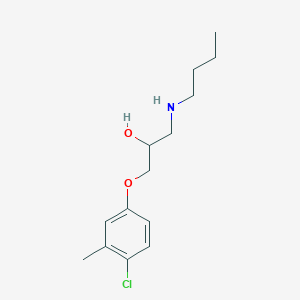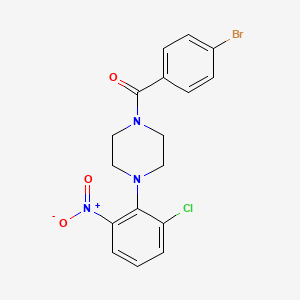
1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is a synthetic compound that has been widely used in scientific research for its ability to selectively block the beta-2 adrenergic receptor, which is involved in various physiological processes.
Wirkmechanismus
1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol 118,551 selectively blocks the beta-2 adrenergic receptor, which is a G protein-coupled receptor that is activated by the catecholamines epinephrine and norepinephrine. This receptor is involved in various physiological processes, including bronchodilation, vasodilation, and glycogenolysis. By blocking this receptor, 1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol 118,551 inhibits these processes.
Biochemical and Physiological Effects:
1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit bronchodilation, vasodilation, and glycogenolysis, as mentioned above. It has also been shown to inhibit lipolysis and stimulate insulin secretion. In addition, it has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol 118,551 in lab experiments is its selectivity for the beta-2 adrenergic receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors. However, one limitation of using 1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol 118,551 is its relatively low potency compared to other beta-2 adrenergic receptor antagonists.
Zukünftige Richtungen
There are several future directions for research involving 1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol 118,551. One direction is to investigate its potential therapeutic uses, particularly in diseases such as asthma and heart failure. Another direction is to investigate its effects on other physiological processes, such as immune function and neuronal signaling. Finally, future research could focus on developing more potent and selective beta-2 adrenergic receptor antagonists based on the structure of 1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol 118,551.
Synthesemethoden
The synthesis of 1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol 118,551 involves several steps, including the reaction of 4-chloro-3-methylphenol with sodium hydroxide to form the corresponding phenoxide. This is then reacted with 1-(butylamino)-2-propanol in the presence of a base to form the final product.
Wissenschaftliche Forschungsanwendungen
1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol 118,551 has been extensively used in scientific research to study the beta-2 adrenergic receptor. It has been used to investigate the role of this receptor in various physiological processes, including respiratory function, cardiovascular function, and metabolism. It has also been used to study the effects of beta-2 adrenergic receptor agonists and antagonists in various disease states, such as asthma and heart failure.
Eigenschaften
IUPAC Name |
1-(butylamino)-3-(4-chloro-3-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2/c1-3-4-7-16-9-12(17)10-18-13-5-6-14(15)11(2)8-13/h5-6,8,12,16-17H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFULVJAIHOSFLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(COC1=CC(=C(C=C1)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Butylamino)-3-(4-chloro-3-methylphenoxy)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5111883.png)
![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5111890.png)
![(2R*,6S*)-4-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5111891.png)
![phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5111901.png)
![N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-ethylphenyl)acetamide](/img/structure/B5111907.png)
![1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5111918.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5111922.png)
![N-cyclohexyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5111927.png)
![2,2'-[(3-nitrophenyl)methylene]bis(5-methylthiophene)](/img/structure/B5111928.png)
![dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate](/img/structure/B5111937.png)
![methyl 5-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5111944.png)
![2-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5111952.png)
![4-(4-iodophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5111971.png)
